N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Description
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic compound featuring a propanamide backbone with two distinct substituents:
- 2,4-Difluorophenyl group: Attached to the nitrogen atom, this aromatic ring introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and influencing binding interactions in biological systems.
- 2-Oxo-1,3-benzoxazol-3(2H)-yl group: Positioned at the β-carbon of the propanamide chain, this heterocyclic moiety contributes to hydrogen bonding and π-π stacking interactions, critical for target engagement.
Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives and substituted amines, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c17-10-5-6-12(11(18)9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZFOYIDQDXCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Propanamide Side Chain: The benzoxazole core is then reacted with a suitable propanamide derivative, often through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Biological Activity
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C16H12F2N2O3
- Molecular Weight : 320.28 g/mol
- IUPAC Name : this compound
The compound features a difluorophenyl group attached to a benzoxazole moiety via a propanamide linkage. This unique structure contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzoxazole Core : Cyclization of o-aminophenol with a carboxylic acid derivative.
- Amide Coupling : Reaction of the benzoxazole core with a propanamide derivative using coupling reagents like EDCI or DCC.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. Specifically, derivatives have shown activity against HIV integrase, suggesting potential applications in antiviral therapies .
Anticancer Properties
Studies have demonstrated that benzoxazole derivatives possess anticancer activity. For instance, compounds containing the benzoxazole scaffold have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibits HIV integrase activity | |
| Anticancer | Induces apoptosis and inhibits cell proliferation | |
| Antimicrobial | Potential effects on bacterial growth |
Case Studies
- Antiviral Efficacy : A study evaluated the effectiveness of benzoxazole derivatives in inhibiting HIV replication in vitro. Results indicated that specific modifications to the benzoxazole structure enhanced antiviral potency.
- Cancer Cell Studies : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) showed that this compound significantly reduced cell viability at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
